4-(Difluoromethoxy)biphenyl
Overview
Description
4-(Difluoromethoxy)biphenyl is a compound of interest due to its unique properties and potential applications in various fields of materials science and chemistry. Its structure, consisting of a biphenyl moiety substituted with a difluoromethoxy group, contributes to its distinct physical and chemical behaviors.
Synthesis Analysis
The synthesis of 4-(Difluoromethoxy)biphenyl derivatives and related compounds involves several key strategies, including traditional polycondensation and photoredox-catalyzed reactions. For instance, polyimides derived from perfluorobiphenyl groups connected by ether bonds exhibit high optical transparency and good thermal properties, as demonstrated by Yeo et al. (2015) (Yeo, Goh, Ku, & You, 2015). Zhang, Tang, and Dolbier (2015) highlighted a photoredox-catalyzed method for difluoromethylation of biphenyl isocyanides, leading to the synthesis of phenanthridines (Zhang, Tang, & Dolbier, 2015).
Scientific Research Applications
Synthesis and Characterization :
- Synthesis and characterization of new ketooximes and their complexes involving biphenyl derivatives (Karipcin & Arabali, 2006).
Organic Electronics :
- Development of high-efficiency green and sky blue phosphorescent OLEDs using electron-rich 4-substituted spirobifluorenes (Quinton et al., 2017).
Environmental Science :
- Degradation mechanism of dioxins during mechanochemical treatment, involving chlorobiphenyls (Nomura et al., 2005).
Liquid Crystals :
- Investigation into the structure, flexibility, and mesogenic properties of biphenyl derivatives, including 4-methoxy-4′-cyanobiphenyl and its fluorinated derivatives (Emsley et al., 1994).
Vibrational Spectra Analysis :
- Study of the vibrational spectra of difluorobiphenyl-d8 and its implications on the structure of biphenyls (Pulham & Steele, 1984).
Pharmacology and Toxicology :
- Research on halogen substituents at the 4- and 4'-positions of biphenyl and their influence on hepatic function in rats (Ecobichon et al., 1977).
Safety And Hazards
Future Directions
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
properties
IUPAC Name |
1-(difluoromethoxy)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOBTBELMMKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570929 | |
Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)biphenyl | |
CAS RN |
175838-98-9 | |
Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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